![molecular formula C41H54N10O6 B10837545 (2S)-N-[1-[(2-amino-2-oxoethyl)-methylamino]-3-(2H-indol-3-yl)-1-oxopropan-2-yl]-2-[[2-[[(2S)-2-(butanoylamino)-3-cyclopenta-1,3-dien-1-ylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide](/img/structure/B10837545.png)

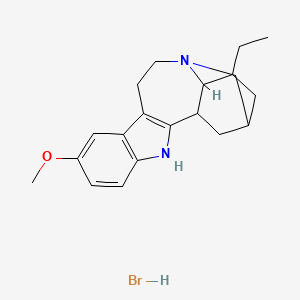

(2S)-N-[1-[(2-amino-2-oxoethyl)-methylamino]-3-(2H-indol-3-yl)-1-oxopropan-2-yl]-2-[[2-[[(2S)-2-(butanoylamino)-3-cyclopenta-1,3-dien-1-ylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ro-27-3225 is a selective melanocortin MC4 receptor agonist. It is known for its high affinity and selectivity towards the melanocortin 4 receptor, with an EC50 value of 1 nM. This compound also shows some activity at the melanocortin 1 receptor . Ro-27-3225 has been studied for its potential therapeutic effects, including reversing hemorrhagic shock, reducing multiple organ damage, and improving survival .

Vorbereitungsmethoden

Ro-27-3225 is synthesized through a series of peptide coupling reactions. The compound is typically prepared as a trifluoroacetate salt, which is a common form for peptides to enhance their stability and solubility . The synthetic route involves the coupling of amino acids such as butiryl-histidine, phenylalanine, arginine, tryptophan, and sarcosine. The reaction conditions often include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent such as dimethylformamide (DMF) .

Analyse Chemischer Reaktionen

Ro-27-3225 undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized products.

Reduction: The compound can be reduced under specific conditions, although this is less common.

Substitution: The peptide bonds in Ro-27-3225 can undergo substitution reactions, particularly at the arginine and histidine residues. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Wissenschaftliche Forschungsanwendungen

Ro-27-3225 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study peptide synthesis and receptor-ligand interactions.

Biology: Ro-27-3225 is employed in research on melanocortin receptors, particularly the melanocortin 4 receptor, to understand their role in various physiological processes.

Medicine: The compound has potential therapeutic applications in treating conditions such as hemorrhagic shock, multiple organ failure, and obesity.

Wirkmechanismus

Ro-27-3225 exerts its effects by selectively activating the melanocortin 4 receptor. This activation leads to a cascade of intracellular signaling events, including the activation of adenosine monophosphate-activated protein kinase (AMPK) and the inhibition of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) pathways . These pathways are involved in reducing inflammation, protecting against organ damage, and improving survival in conditions such as hemorrhagic shock and intracerebral hemorrhage .

Vergleich Mit ähnlichen Verbindungen

Ro-27-3225 is unique in its high selectivity for the melanocortin 4 receptor compared to other melanocortin receptor agonists. Similar compounds include:

Ro-27-3225 trifluoroacetate salt: This is the trifluoroacetate form of Ro-27-3225, which enhances its stability and solubility.

UM-164 trifluoroacetate salt: Another melanocortin receptor agonist with similar properties but different selectivity profiles.

PL405 trifluoroacetate salt: A compound with similar applications but different receptor selectivity.

UNC3866 trifluoroacetate salt: Another peptide-based compound with similar therapeutic potential.

Ro-27-3225 stands out due to its potent and selective activation of the melanocortin 4 receptor, making it a valuable tool in research and potential therapeutic applications .

Eigenschaften

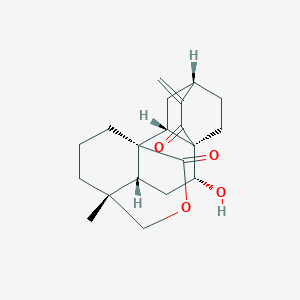

Molekularformel |

C41H54N10O6 |

|---|---|

Molekulargewicht |

782.9 g/mol |

IUPAC-Name |

(2S)-N-[1-[(2-amino-2-oxoethyl)-methylamino]-3-(2H-indol-3-yl)-1-oxopropan-2-yl]-2-[[2-[[(2S)-2-(butanoylamino)-3-cyclopenta-1,3-dien-1-ylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C41H54N10O6/c1-3-12-36(53)47-32(21-27-15-7-8-16-27)38(55)49-33(22-26-13-5-4-6-14-26)39(56)48-31(19-11-20-45-41(43)44)37(54)50-34(40(57)51(2)25-35(42)52)23-28-24-46-30-18-10-9-17-29(28)30/h4-10,13-15,17-18,31-34H,3,11-12,16,19-25H2,1-2H3,(H2,42,52)(H,47,53)(H,48,56)(H,49,55)(H,50,54)(H4,43,44,45)/t31-,32-,33?,34?/m0/s1 |

InChI-Schlüssel |

IRCWGIYPMAYZQR-URRMOVRVSA-N |

Isomerische SMILES |

CCCC(=O)N[C@@H](CC1=CC=CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(CC3=C4C=CC=CC4=NC3)C(=O)N(C)CC(=O)N |

Kanonische SMILES |

CCCC(=O)NC(CC1=CC=CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=C4C=CC=CC4=NC3)C(=O)N(C)CC(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

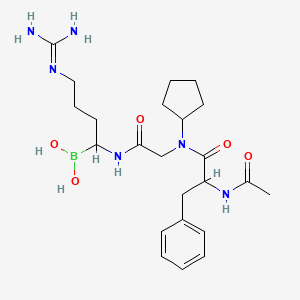

![[(1R)-1-[[2-[[(2R)-2-acetamido-3-phenylpropanoyl]-cyclopentylamino]acetyl]amino]-4-(diaminomethylideneamino)butyl]boronic acid](/img/structure/B10837465.png)

![(5S)-4-(4-fluorophenyl)-3-[(S)-fluoro-[4-(trifluoromethyl)phenyl]methyl]-2-propan-2-ylspiro[6,8-dihydro-5H-quinoline-7,1'-cyclobutane]-5-ol](/img/structure/B10837466.png)

![(2S,3S)-2-N-[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]-3-N-(2-pyridin-2-ylethyl)oxirane-2,3-dicarboxamide](/img/structure/B10837477.png)

![2-[(3S,4S)-2-[4-[(3R,4R)-1-(5-chloro-2-methoxypyridin-4-yl)-3-methylpiperidin-4-yl]oxyphenyl]-4-methyl-5-(trifluoromethyl)-3,4-dihydropyrazol-3-yl]acetic acid](/img/structure/B10837493.png)

![(E)-5-amino-N,5-dimethyl-N-[(2R)-1-[methyl-[(1R)-2-(methylamino)-2-oxo-1-phenylethyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]hex-2-enamide](/img/structure/B10837509.png)

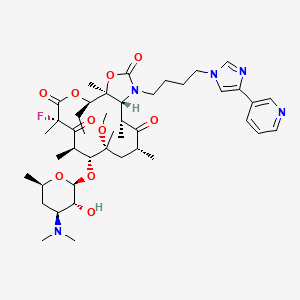

![[(1S,24E)-1-hydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-18-yl] 2-(dimethylamino)acetate](/img/structure/B10837527.png)

![(2S)-2-[(E,1S)-1-[[(1S)-1-[(4-but-2-ynoxyphenyl)methyl]-2-hydroxy-2-oxo-ethyl]carbamoyl]-10-oxo-heptadec-2-enyl]-2-hydroxy-butanedioic acid](/img/structure/B10837528.png)

![4-[4-[Bis(4-fluorophenyl)methylidene]piperidin-1-yl]-1-pyrrolidin-1-ylbutan-1-one](/img/structure/B10837538.png)